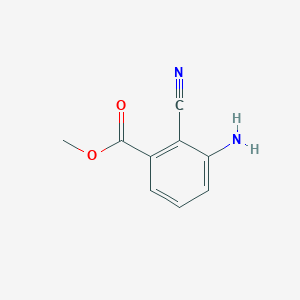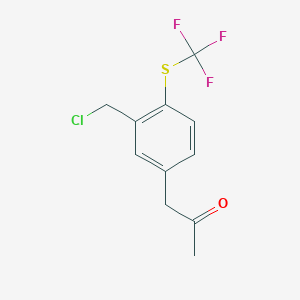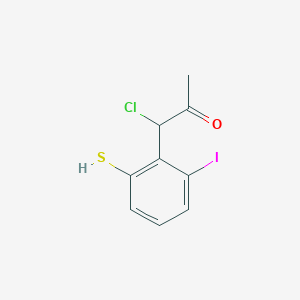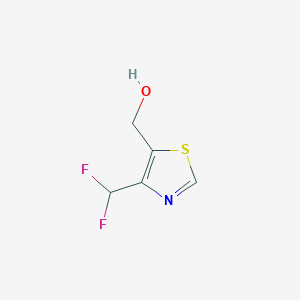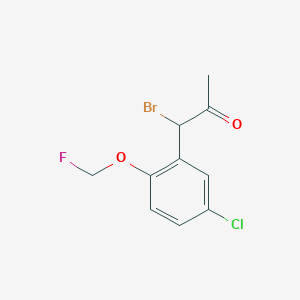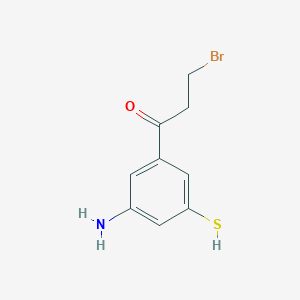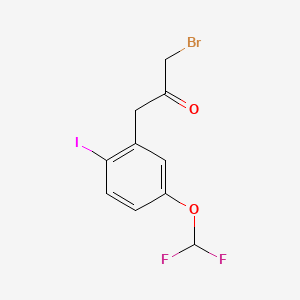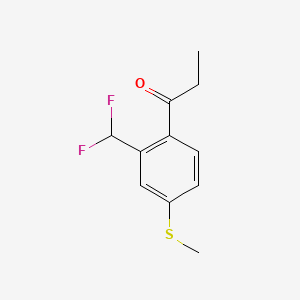
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS This compound is characterized by the presence of difluoromethyl and methylthio groups attached to a phenyl ring, along with a propanone moiety
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethyl)phenyl and 4-(methylthio)benzaldehyde.
Reaction Conditions: The key steps involve Friedel-Crafts acylation, where the phenyl ring undergoes acylation with propanone under acidic conditions, often using catalysts like aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include those related to inflammation, microbial growth, and cellular signaling. The exact mechanism depends on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one and 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of the difluoromethyl and methylthio groups in specific positions on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12F2OS |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-10(14)8-5-4-7(15-2)6-9(8)11(12)13/h4-6,11H,3H2,1-2H3 |
Clé InChI |
PLGBMWWYGQMQRX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)SC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


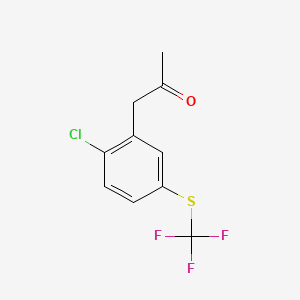
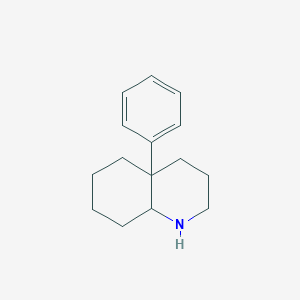
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
